molecular formula C12H19BN2O2 B594671 N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine CAS No. 1257431-48-3

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

Cat. No.: B594671
CAS No.: 1257431-48-3
M. Wt: 234.106
InChI Key: XMDUDMHDRIJBOQ-UHFFFAOYSA-N
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Description

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is a boronic ester-functionalized pyridine derivative widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in medicinal and materials chemistry . Its molecular formula is C₁₃H₂₁BN₂O₂, with a molecular weight of 248.135 g/mol and a monoisotopic mass of 248.169608 . The compound features a pyridine core with a boronic ester group at position 5 and an N-methylated amine at position 3, which enhances stability and solubility in organic solvents. It is commonly utilized as a building block for kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)9-6-10(14-5)8-15-7-9/h6-8,14H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDUDMHDRIJBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine typically involves the formation of the boronic ester through a borylation reaction. One common method is the palladium-catalyzed borylation of a halogenated pyridine derivative with bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, under an inert atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar borylation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Borane derivatives.

    Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine exerts its effects is primarily through its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and molecular probes. The pyridine ring can also participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity to specific targets .

Comparison with Similar Compounds

Substituent Position and Isomerism

The position of the boronic ester and amine groups on the pyridine ring critically influences reactivity and application:

  • Target Compound : Boronic ester at position 5 , N-methylamine at position 3 .
  • N-Methyl-5-(tetramethyl-dioxaborolan-2-yl)pyridin-2-amine (CAS 1005009-98-2): Boronic ester at position 5, but amine at position 2 . This positional isomer may exhibit altered electronic properties and coupling efficiency due to proximity effects .
  • 3-Chloro-N-methyl-5-(tetramethyl-dioxaborolan-2-yl)pyridin-2-amine (CAS 1257432-01-1): Adds a chloro substituent at position 3, introducing electron-withdrawing effects that could slow cross-coupling kinetics .

N-Substitution Patterns

Variations in amine substitution impact steric bulk, solubility, and electronic density:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound N-methyl, position 3 C₁₃H₂₁BN₂O₂ 248.135 High solubility, moderate steric hindrance
N,N-Dimethyl-5-(tetramethyl-dioxaborolan-2-yl)pyridin-3-amine N,N-dimethyl, position 3 C₁₃H₂₁BN₂O₂ 248.135 Tertiary amine; reduced nucleophilicity, enhanced lipophilicity
N-Benzyl-5-(tetramethyl-dioxaborolan-2-yl)pyridin-2-amine N-benzyl, position 2 C₁₈H₂₃BN₂O₂ 322.20 Increased steric bulk; potential for π-π interactions
6-Methyl-5-(tetramethyl-dioxaborolan-2-yl)pyridin-3-amine Methyl at position 6, amine at 3 C₁₂H₁₉BN₂O₂ 234.10 Steric hindrance at position 6 may limit coupling sites

Functional Group Modifications

  • Trifluoromethyl Addition : N-methyl-5-(tetramethyl-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine (CAS 1257431-67-6) incorporates a CF₃ group at position 3, enhancing electron-withdrawing effects and metabolic stability .
  • Ethoxypropyl Side Chain : N-[3-(2-Methoxyethoxy)propyl]-5-(tetramethyl-dioxaborolan-2-yl)pyridin-2-amine includes a hydrophilic side chain, improving aqueous solubility for biological assays .

Key Research Findings

Kinase Inhibitor Synthesis : The target compound was used to synthesize c-KIT inhibitors via Suzuki coupling, achieving a 40% yield in a model reaction .

Solubility vs. Reactivity : N,N-dimethyl derivatives trade reduced reactivity for improved solubility, making them preferable in aqueous-phase reactions.

Biological Stability : CF₃-substituted analogs show prolonged half-lives in metabolic studies due to resistance to oxidative degradation.

Biological Activity

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine (CAS No. 1005009-98-2) is a compound of interest due to its potential biological activities. This article compiles recent findings regarding its biological properties, including pharmacological effects, mechanisms of action, and safety profiles.

  • Molecular Formula : C₁₂H₁₉BN₂O₂
  • Molecular Weight : 234.10 g/mol
  • Physical State : Typically appears as a solid.
  • Storage Conditions : Should be kept in a dark place under inert atmosphere at 2-8°C.

Biological Activity Overview

This compound has been investigated for various biological activities:

1. Anticancer Activity

Recent studies have demonstrated that compounds similar to N-methyl derivatives exhibit significant anticancer properties. For instance:

  • Inhibition of Cell Proliferation : The compound showed strong inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with an IC₅₀ value indicating potent activity against these cells while displaying lesser toxicity towards non-cancerous cells like MCF10A .
Cell LineIC₅₀ Value (μM)Selectivity Index
MDA-MB-231 (Cancer)0.126High
MCF10A (Non-Cancer)2.37Low

The mechanism by which N-methyl derivatives exert their anticancer effects often involves:

  • Apoptosis Induction : Compounds have been shown to increase caspase activity in treated cancer cells .
  • Cell Cycle Arrest : Notably, cell cycle arrest at the G2/M phase has been observed in several studies .

3. Antiviral Activity

Some derivatives have also been noted for their antiviral properties:

  • Viral Load Reduction : In animal models infected with influenza A virus, administration of similar compounds resulted in over a 2-log reduction in viral load within the lungs .

Safety Profile

The safety profile of N-methyl derivatives is crucial for their potential therapeutic application:

  • Toxicity Studies : Acute toxicity studies indicate that compounds with similar structures can be harmful if ingested, with specific hazard statements highlighting risks associated with oral exposure .
Hazard StatementDescription
H301Toxic if swallowed
H302Harmful if swallowed

Case Studies and Research Findings

Several research studies have been conducted to evaluate the biological activity and safety of N-methyl derivatives:

  • Study on Anticancer Effects :
    • In a study evaluating various pyridine derivatives for anticancer activity, N-methyl derivatives displayed significant growth inhibition in multiple cancer cell lines compared to standard chemotherapy agents like 5-Fluorouracil .
  • Safety Assessment in Animal Models :
    • A subacute toxicity study in healthy mice revealed a favorable safety profile with no significant adverse effects observed at doses up to 40 mg/kg over three days .

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